molecular formula C5H11FN2 B13491427 3-Fluoropiperidin-4-amine

3-Fluoropiperidin-4-amine

Cat. No.: B13491427
M. Wt: 118.15 g/mol
InChI Key: DEVLCRJHRJHMCX-UHFFFAOYSA-N
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Description

3-Fluoropiperidin-4-amine is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropiperidin-4-amine typically involves the fluorination of piperidine derivatives. One common method is the enantioselective fluorination of piperidinols using cinchona alkaloid-derived catalysts . The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a base like sodium carbonate in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of different substituents at the fluorinated position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ethanol or THF.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.

Scientific Research Applications

3-Fluoropiperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropiperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity by altering its electronic properties and steric interactions. This can lead to enhanced biological activity and improved pharmacokinetic profiles .

Comparison with Similar Compounds

    3-Fluoropiperidin-4-ol: A closely related compound with a hydroxyl group instead of an amine.

    4-Fluoropiperidine: Another fluorinated piperidine derivative with different substitution patterns.

Uniqueness: 3-Fluoropiperidin-4-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and modify critical properties such as pKa, making it a valuable compound in drug design .

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

3-fluoropiperidin-4-amine

InChI

InChI=1S/C5H11FN2/c6-4-3-8-2-1-5(4)7/h4-5,8H,1-3,7H2

InChI Key

DEVLCRJHRJHMCX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1N)F

Origin of Product

United States

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